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Compound of Interest

Compound Name: 1,3-Diisopropoxybenzene

Cat. No.: B1589079 Get Quote

This document provides a comprehensive technical overview of the anticipated spectroscopic

data for 1,3-diisopropoxybenzene. As a compound not extensively cataloged in public

spectroscopic databases, this guide synthesizes foundational principles of nuclear magnetic

resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and

interpret its spectral characteristics. This predictive analysis is grounded in the well-understood

electronic and structural effects of alkoxy groups on an aromatic system, offering researchers a

robust framework for the identification and characterization of this molecule.

Introduction: The Structural and Electronic
Landscape
1,3-Diisopropoxybenzene is an aromatic ether. The molecule's core is a benzene ring

substituted at the meta positions (1 and 3) with two isopropoxy groups (-O-CH(CH₃)₂). This

substitution pattern dictates the molecule's symmetry and has profound effects on its electronic

properties, which are directly interrogated by spectroscopic techniques.

The two ether oxygen atoms are electron-donating through resonance, increasing the electron

density of the aromatic ring, particularly at the ortho and para positions relative to the

substituents. This electronic enrichment is a key determinant of the chemical shifts observed in

NMR spectroscopy and influences the vibrational modes in IR spectroscopy. From a structural
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standpoint, the molecule possesses a C₂ axis of symmetry if we consider the plane of the

benzene ring, which simplifies the expected NMR spectra.

Below is a diagram illustrating the molecular structure and the numbering convention used

throughout this guide.

Caption: Molecular structure of 1,3-Diisopropoxybenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. For 1,3-diisopropoxybenzene, we predict distinct signals in both ¹H and

¹³C NMR spectra that are highly informative.

Predicted ¹H NMR Spectrum
The symmetry of the molecule simplifies the aromatic region. The two isopropoxy groups are

chemically equivalent, as are their constituent methine and methyl protons.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~6.5-6.6 Triplet (t) 1H H-2

Shielded by two

ortho-alkoxy

groups. Split by

H-4 and H-6 (J ≈

2.2 Hz).

~6.4-6.5
Doublet of

Doublets (dd)
2H H-4, H-6

Shielded by one

ortho- and one

para-alkoxy

group. Split by H-

5 and H-2.

~7.1-7.2 Triplet (t) 1H H-5

Least shielded

aromatic proton,

only meta to

alkoxy groups.

Split by H-4 and

H-6.

~4.5-4.7 Septet (sept) 2H -O-CH(CH₃)₂

Deshielded by

the adjacent

oxygen. Split by

the 6 methyl

protons.

~1.3-1.4 Doublet (d) 12H -O-CH(CH₃)₂

Standard alkyl

region. Split by

the single

methine proton.

Predicted ¹³C NMR Spectrum
Due to the molecule's symmetry, only six distinct carbon signals are expected.
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Predicted Chemical Shift
(δ, ppm)

Carbon Assignment Rationale

~159-160 C-1, C-3

Aromatic carbons directly

attached to oxygen are

significantly deshielded.

~129-130 C-5

Aromatic CH carbon meta to

both alkoxy groups, least

affected by resonance.

~106-107 C-4, C-6

Aromatic CH carbons ortho to

one and para to the other

alkoxy group; strongly

shielded.

~101-102 C-2

Aromatic CH carbon ortho to

two alkoxy groups; most

shielded aromatic carbon.

~70-71 -O-CH(CH₃)₂
sp³ carbon attached to oxygen,

deshielded.

~22-23 -O-CH(CH₃)₂
Standard sp³ alkyl carbon

chemical shift.

Experimental Protocol: NMR Data Acquisition
A standard protocol for acquiring high-quality NMR data for a sample like 1,3-
diisopropoxybenzene is as follows:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃, chloroform-d). Add a small amount of tetramethylsilane

(TMS) as an internal standard (δ = 0.00 ppm).

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-pulse ¹H spectrum.
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Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 2

seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: 512-2048 scans, spectral width of 220-250 ppm, relaxation delay of 2-

5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The spectrum

provides a "fingerprint" of the functional groups present.

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Rationale

3100-3000 C-H stretch (aromatic) Medium

Characteristic of sp²

C-H bonds on the

benzene ring.

2980-2960
C-H stretch (aliphatic,

asymmetric)
Strong

Characteristic of sp³

C-H bonds in the

isopropyl methyl

groups.

2880-2870
C-H stretch (aliphatic,

symmetric)
Medium

Characteristic of sp³

C-H bonds in the

isopropyl methyl

groups.

1600, 1470
C=C stretch

(aromatic)
Medium-Strong

Vibrations of the

benzene ring

skeleton.

1250-1200
C-O stretch (aryl-alkyl

ether, asym.)
Strong

A key diagnostic peak

for the aryl ether

linkage.

1100-1000
C-O stretch (aryl-alkyl

ether, sym.)
Strong

Complements the

asymmetric stretch,

confirming the ether

functional group.

850-750
C-H bend (aromatic,

out-of-plane)
Strong

The specific pattern in

this region can be

indicative of the 1,3-

disubstitution pattern.

Experimental Protocol: IR Data Acquisition

IR Source Sample (Neat Liquid Film
or KBr Pellet) Monochromator Detector Data Processor

(FTIR) IR Spectrum
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Click to download full resolution via product page

Caption: Workflow for acquiring an Infrared Spectrum.

Sample Preparation: As a liquid, the easiest method is to place a single drop of the neat

(undiluted) compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt

plates, creating a thin film.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

First, acquire a background spectrum of the clean salt plates or the empty sample

compartment.

Place the prepared sample in the spectrometer's beam path.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization, offering crucial clues to its molecular formula and structure.

Predicted Mass Spectrum
Molecular Ion (M⁺): The molecular formula is C₁₂H₁₈O₂. The molecular weight is 194.27

g/mol . The electron ionization (EI) mass spectrum should show a clear molecular ion peak

at m/z = 194.

Key Fragmentation Pathways: The primary fragmentation mechanism for ethers is the loss of

an alkyl group.
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Loss of a propyl radical (C₃H₇•): A significant fragmentation would be the cleavage of the

isopropyl group, leading to a fragment at m/z = 151.

Loss of propene (C₃H₆): A common rearrangement for isopropyl ethers involves the

transfer of a hydrogen and loss of a neutral propene molecule, resulting in a phenol-like

radical cation at m/z = 152.

Loss of an isopropoxy radical (•OCH(CH₃)₂): Cleavage of the C-O bond would result in a

fragment at m/z = 135.

[C₁₂H₁₈O₂]⁺˙
m/z = 194

[M - C₃H₇]⁺
m/z = 151

- •C₃H₇

[M - C₃H₆]⁺˙
m/z = 152

- C₃H₆

[M - OC₃H₇]⁺
m/z = 135

- •OC₃H₇

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 1,3-Diisopropoxybenzene.

Experimental Protocol: MS Data Acquisition
Sample Introduction: For a volatile liquid like 1,3-diisopropoxybenzene, Gas

Chromatography-Mass Spectrometry (GC-MS) is the ideal method. A dilute solution of the

sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. Electron Ionization (EI) at 70 eV is the standard method for generating

fragments and creating a library-searchable spectrum.

Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole)

which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detects the ions, and the signal is processed by a computer

to generate the mass spectrum.
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Conclusion
While experimental spectra for 1,3-diisopropoxybenzene are not widely published, a thorough

understanding of spectroscopic principles allows for a confident prediction of its key spectral

features. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen

framework, IR spectroscopy confirms the presence of the aryl ether functional groups, and

mass spectrometry establishes the molecular weight and offers insight into the molecule's

stability and fragmentation patterns. The protocols and predicted data within this guide provide

a comprehensive framework for any researcher working with this compound, enabling its

unambiguous identification and characterization.

To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic
Characterization of 1,3-Diisopropoxybenzene]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1589079#spectroscopic-data-of-1-3-
diisopropoxybenzene-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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